1,3-Benzothiazol-5-amine

Vue d'ensemble

Description

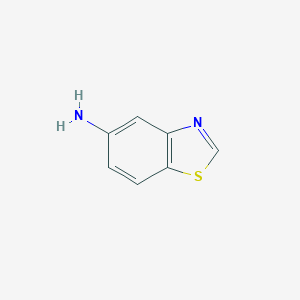

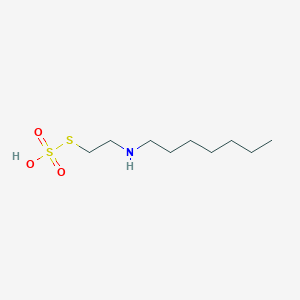

1,3-Benzothiazol-5-amine, also known as BTZ-5-A, is a heterocyclic compound consisting of a benzothiazole ring with a nitrogen atom at the 5-position. It is a versatile molecule and has been used in a variety of applications, ranging from medicinal chemistry to materials science. BTZ-5-A has been widely studied due to its unique properties and potential therapeutic applications.

Applications De Recherche Scientifique

Composés antituberculeux

Des dérivés de benzothiazole, y compris la 1,3-Benzothiazol-5-amine, ont été synthétisés et étudiés pour leurs propriétés antituberculeuses . Ces composés ont montré une meilleure puissance d'inhibition contre M. tuberculosis par rapport aux médicaments de référence standard . La synthèse de ces dérivés implique diverses voies de synthèse, notamment le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire, l'irradiation micro-ondes et les réactions multicomposantes à un seul pot .

Chimie verte

Les benzothiazoles, y compris la this compound, ont joué un rôle important dans le domaine de la chimie verte . Ils sont synthétisés à partir de la condensation de 2-aminobenzènethiol avec des aldéhydes/cétones/acides/chlorures d'acyle et la cyclisation de thioamides ou de dioxyde de carbone (CO2) comme matières premières .

Agents antiviraux

Les benzothiazoles ont été étudiés comme agents antiviraux potentiels . Ils ont été identifiés comme des inhibiteurs de la protéase virale et des inhibiteurs de la ARN polymérase dépendante de l'ARN .

Activité antibactérienne

Les dérivés de benzothiazole ont été évalués pour leur activité antibactérienne in vitro contre des souches bactériennes à la fois Gram-positives et Gram-négatives .

Biochimie et chimie médicinale

Les benzothiazoles ont été largement utilisés dans le domaine de la biochimie et de la chimie médicinale en raison de leur activité pharmaceutique et biologique élevée . Ils ont été trouvés dans divers composés naturels marins et terrestres

Mécanisme D'action

Target of Action

1,3-Benzothiazol-5-amine has been found to have a significant role in the field of medicinal chemistry due to its highly pharmaceutical and biological activity . The primary target of this compound is the DprE1 , which is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . It also acts as an allosteric enhancer of agonist activity at the A1 adenosine receptor .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with DprE1, it inhibits the enzyme’s activity, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This results in the inhibition of the growth of the bacteria, making it a potential anti-tubercular agent .

Biochemical Pathways

This compound affects the biochemical pathway involved in the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to downstream effects such as the inhibition of bacterial growth .

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, it prevents the bacteria from proliferating, thereby potentially controlling the spread of tuberculosis .

Safety and Hazards

Orientations Futures

Benzothiazoles have attracted great interest from researchers for drug design due to their high biological and pharmacological activity . The development of synthetic processes is one of the most significant problems facing researchers . Future research may focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .

Analyse Biochimique

Biochemical Properties

1,3-Benzothiazol-5-amine is known to interact with various enzymes and proteins. For instance, benzoylthiophenes, which are related to this compound, are known to be allosteric enhancers of agonist activity at the A1 adenosine receptor .

Cellular Effects

The cellular effects of this compound are not fully understood. Benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis , suggesting that this compound may have similar effects.

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, and other enzymes , suggesting that this compound may have similar interactions.

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways , suggesting that the effects of this compound could potentially be manipulated through different synthesis methods.

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit various enzymes , suggesting that this compound may interact with similar metabolic pathways.

Transport and Distribution

It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may be transported and distributed in a similar manner.

Subcellular Localization

It is known that benzothiazole derivatives can inhibit various enzymes , suggesting that this compound may localize in similar subcellular compartments.

Propriétés

IUPAC Name |

1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZYHMZRXGNDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149988 | |

| Record name | Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1123-93-9 | |

| Record name | 5-Benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzothiazolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)